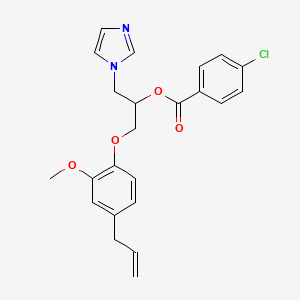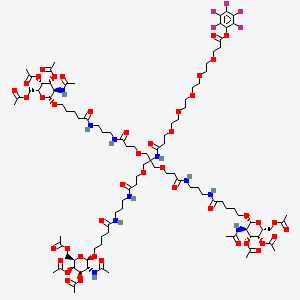
Tri-GalNAc(OAc)3-Perfluorophenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tri-GalNAc(OAc)3-Perfluorophenyl is a pentafluorophenyl-modified triantenerrary N-acetylgalactosamine ligand. This compound is primarily utilized in the synthesis of GalNAc-lysosome-targeting chimeras (LYTACs), which facilitate targeted protein degradation through engagement with the asialoglycoprotein receptor .
准备方法
Synthetic Routes and Reaction Conditions
Tri-GalNAc(OAc)3-Perfluorophenyl is synthesized by modifying Tri-GalNAc(OAc)3 with a pentafluorophenyl group. The synthetic route involves the reaction of Tri-GalNAc(OAc)3 with pentafluorophenyl isocyanate under controlled conditions. The reaction is typically carried out in an organic solvent such as dimethyl sulfoxide (DMSO) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the final product’s quality. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then purified using techniques such as column chromatography and recrystallization .
化学反应分析
Types of Reactions
Tri-GalNAc(OAc)3-Perfluorophenyl undergoes various chemical reactions, including:
Substitution Reactions: The pentafluorophenyl group can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous solutions, leading to the formation of Tri-GalNAc and perfluorophenol
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in organic solvents like DMSO or acetonitrile at room temperature.
Hydrolysis: The reaction is carried out in aqueous solutions at varying pH levels, depending on the desired rate of hydrolysis
Major Products Formed
Substitution Reactions: The major products include substituted Tri-GalNAc derivatives and perfluorophenyl-substituted compounds.
Hydrolysis: The major products are Tri-GalNAc and perfluorophenol
科学研究应用
Tri-GalNAc(OAc)3-Perfluorophenyl has several scientific research applications, including:
Chemistry: Used as a ligand in the synthesis of GalNAc-lysosome-targeting chimeras (LYTACs) for targeted protein degradation
Biology: Employed in studies involving the asialoglycoprotein receptor and its role in protein degradation
Medicine: Investigated for its potential in targeted drug delivery systems and therapeutic applications
Industry: Utilized in the development of novel bioconjugates and chemical probes for research and diagnostic purposes
作用机制
Tri-GalNAc(OAc)3-Perfluorophenyl exerts its effects by engaging with the asialoglycoprotein receptor. The compound’s triantenerrary N-acetylgalactosamine ligand binds to the receptor, facilitating the internalization and subsequent degradation of the target protein. This process is mediated by the lysosome-targeting chimera (LYTAC) mechanism, which directs the bound protein to the lysosome for degradation .
相似化合物的比较
Similar Compounds
- Tri-GalNAc-COOH
- Tri-GalNAc-NHS ester
- Tri-GalNAc biotin
- D-MoDE-A (1)
- M-MoDE-A (2)
Uniqueness
Tri-GalNAc(OAc)3-Perfluorophenyl is unique due to its pentafluorophenyl modification, which enhances its binding affinity and specificity for the asialoglycoprotein receptor. This modification also improves the compound’s stability and solubility, making it a valuable tool in targeted protein degradation research .
属性
分子式 |
C99H151F5N10O44 |
|---|---|
分子量 |
2280.3 g/mol |
IUPAC 名称 |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[3-[[1,3-bis[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C99H151F5N10O44/c1-58(115)111-86-93(152-67(10)124)89(149-64(7)121)70(52-146-61(4)118)155-96(86)143-36-16-13-22-73(127)105-30-19-33-108-76(130)25-40-140-55-99(114-79(133)28-39-135-44-46-137-48-50-139-51-49-138-47-45-136-43-29-80(134)158-92-84(103)82(101)81(100)83(102)85(92)104,56-141-41-26-77(131)109-34-20-31-106-74(128)23-14-17-37-144-97-87(112-59(2)116)94(153-68(11)125)90(150-65(8)122)71(156-97)53-147-62(5)119)57-142-42-27-78(132)110-35-21-32-107-75(129)24-15-18-38-145-98-88(113-60(3)117)95(154-69(12)126)91(151-66(9)123)72(157-98)54-148-63(6)120/h70-72,86-91,93-98H,13-57H2,1-12H3,(H,105,127)(H,106,128)(H,107,129)(H,108,130)(H,109,131)(H,110,132)(H,111,115)(H,112,116)(H,113,117)(H,114,133)/t70-,71-,72-,86-,87-,88-,89+,90+,91+,93-,94-,95-,96-,97-,98-/m1/s1 |
InChI 键 |
USLSPVWUEIIRPP-GKDVSVGNSA-N |
手性 SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCO[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)NC(=O)CCOCCOCCOCCOCCOCCC(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)COC(=O)C)OC(=O)C)OC(=O)C |
规范 SMILES |
CC(=O)NC1C(C(C(OC1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCOC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCOC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)NC(=O)CCOCCOCCOCCOCCOCCC(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)COC(=O)C)OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2-dichloro-N-[3-(3,4-dimethoxyphenyl)phenyl]acetamide](/img/structure/B12380865.png)
![(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-(hexadecanoylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-1-oxohexan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B12380867.png)


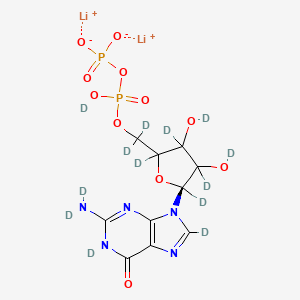
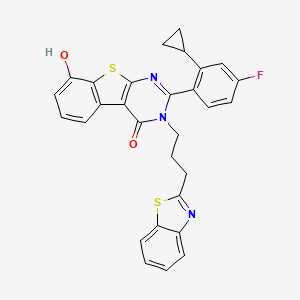
![(3S)-3-[4-(2,3-dimethylbut-2-enoxy)phenyl]hex-4-ynoic acid](/img/structure/B12380903.png)
![methyl (1S,4S,10S,11S,14S)-11-[(1S)-1-hydroxyethyl]-12-oxo-7,9,13-trioxatetracyclo[6.5.1.01,10.04,14]tetradeca-2,5-diene-5-carboxylate](/img/structure/B12380904.png)
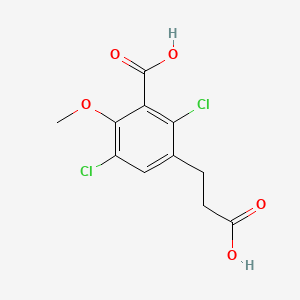
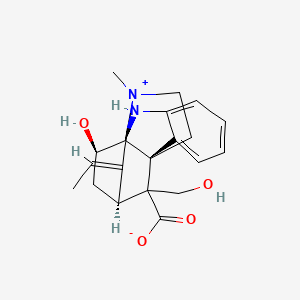
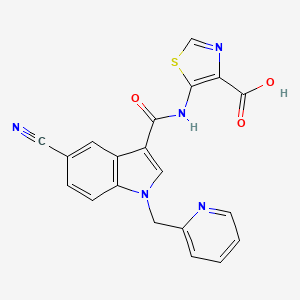
![4-(1-cyanopyrrolidine-3-carbonyl)-N-[(4-ethynylphenyl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B12380922.png)

